sodium;2-methoxy-2-phenylacetic acid
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Overview
Description
Sodium;2-methoxy-2-phenylacetic acid is an organic compound that features a phenyl group attached to a methoxy group and a carboxylic acid functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white solid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-methoxy-2-phenylacetic acid typically involves the reaction of 2-methoxyphenylacetic acid with sodium hydroxide. The reaction proceeds as follows: [ \text{C9H10O3} + \text{NaOH} \rightarrow \text{C9H9O3Na} + \text{H2O} ] This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the sodium salt of 2-methoxy-2-phenylacetic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-methoxy-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenylacetic acid derivatives.
Scientific Research Applications
Sodium;2-methoxy-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential cytotoxic effects and its role in cellular processes.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of sodium;2-methoxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering cellular functions .
Comparison with Similar Compounds
Sodium;2-methoxy-2-phenylacetic acid can be compared with other similar compounds, such as:
Phenylacetic acid: Similar structure but lacks the methoxy group.
2-Methoxyphenylacetic acid: Similar structure but without the sodium salt form.
Benzeneacetic acid: Another related compound with a phenyl group attached to an acetic acid moiety.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound .
Properties
Molecular Formula |
C18H20NaO6+ |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
sodium;2-methoxy-2-phenylacetic acid |
InChI |
InChI=1S/2C9H10O3.Na/c2*1-12-8(9(10)11)7-5-3-2-4-6-7;/h2*2-6,8H,1H3,(H,10,11);/q;;+1 |
InChI Key |
MHJDZCYTNVPWJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)O.COC(C1=CC=CC=C1)C(=O)O.[Na+] |
Origin of Product |
United States |
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